
1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio group: This can be achieved through the reaction of a suitable aromatic compound with trifluoromethylthiolating agents under controlled conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Chloropropanone formation: The final step involves the chlorination of a propanone derivative to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanone moiety to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the amino and chloropropanone moieties may participate in specific chemical interactions, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar compounds include those with trifluoromethylthio groups or chloropropanone moieties, such as:
- 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the trifluoromethylthio group in 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one imparts unique properties, such as increased lipophilicity and enhanced binding interactions, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C10H9ClF3NOS |
|---|---|
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,15H2,1H3 |
Clave InChI |
ANHVITBZSCDGSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


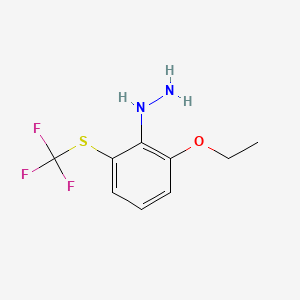
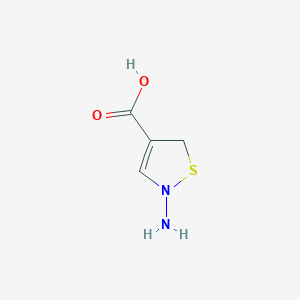
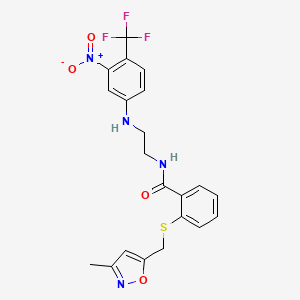
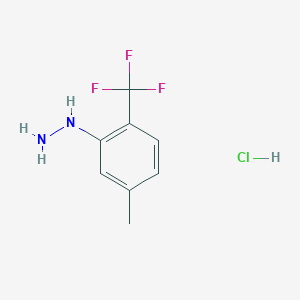
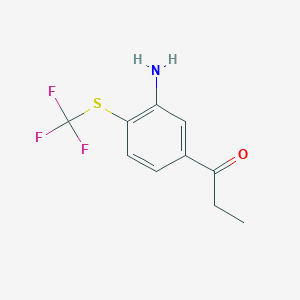
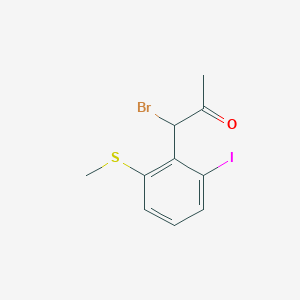
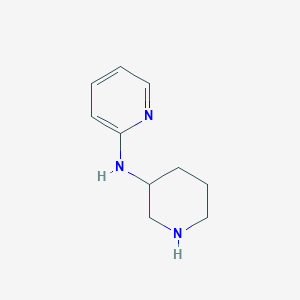
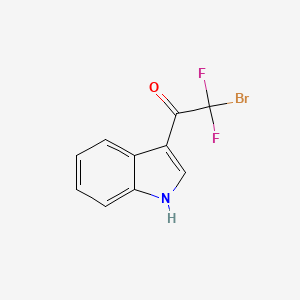

![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)
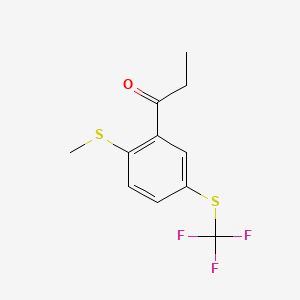
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)

![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)
